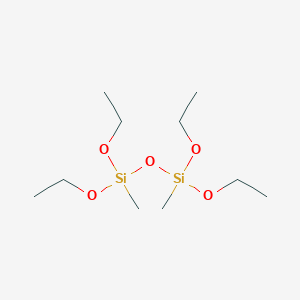
1,1,3,3-四乙氧基-1,3-二甲基二硅氧烷
描述
1,1,3,3-Tetraethoxy-1,3-dimethyldisiloxane: is an organosilicon compound with the molecular formula C10H26O5Si2 . It is a liquid at room temperature and is primarily used as a chemical intermediate in various industrial applications .
科学研究应用
1,1,3,3-Tetraethoxy-1,3-dimethyldisiloxane has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of silicone-based materials and coatings.
作用机制
Target of Action
1,1,3,3-Tetraethoxy-1,3-dimethyldisiloxane is a hydrosiloxane derivative . It is primarily used as a reducing agent and an intermediate for the preparation of organopolysiloxanes . The primary targets of this compound are organic molecules that require reduction or conversion into organopolysiloxanes .
Mode of Action
The compound acts as a mild reducing agent . It donates hydride ions to the target molecules, facilitating their reduction . This reduction process can lead to the synthesis of various organic compounds, including alkyl halides from aldehydes and epoxides .
Biochemical Pathways
It is known to be involved in the synthesis of alkyl halides from aldehydes and epoxides . It also plays a role in the selective semihydrogenation of acetylenes to olefins .
Pharmacokinetics
It is known to be a volatile liquid with a boiling point of 71°c . This suggests that it could be rapidly absorbed and distributed in the body if inhaled.
Result of Action
The result of the action of 1,1,3,3-Tetraethoxy-1,3-dimethyldisiloxane is the reduction of target molecules and the synthesis of various organic compounds . This includes the production of alkyl halides from aldehydes and epoxides, and the selective semihydrogenation of acetylenes to olefins .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,1,3,3-Tetraethoxy-1,3-dimethyldisiloxane. For instance, it is stable towards air and moisture . Safety data suggests that it should be kept away from heat, open flames, and sparks . It is also recommended to avoid dust formation and to ensure adequate ventilation when handling this compound .
准备方法
Synthetic Routes and Reaction Conditions: 1,1,3,3-Tetraethoxy-1,3-dimethyldisiloxane can be synthesized through the reaction of 1,3-dimethyldisiloxane with ethanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods: In industrial settings, the production of 1,1,3,3-tetraethoxy-1,3-dimethyldisiloxane involves large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process includes steps such as distillation to remove any unreacted ethanol and purification to achieve the desired product quality .
化学反应分析
Types of Reactions: 1,1,3,3-Tetraethoxy-1,3-dimethyldisiloxane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it hydrolyzes to form ethanol and 1,3-dimethyldisiloxane .
Oxidation: It can be oxidized to form corresponding silanols and siloxanes.
Substitution: It can undergo substitution reactions with various nucleophiles to form different organosilicon compounds.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide or ozone.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed:
Hydrolysis: Ethanol and 1,3-dimethyldisiloxane.
Oxidation: Silanols and siloxanes.
Substitution: Various organosilicon compounds depending on the nucleophile used.
相似化合物的比较
- 1,1,3,3-Tetramethoxy-1,3-dimethyldisiloxane
- 1,1,3,3-Tetraethoxy-1,3-diphenyldisiloxane
- 1,1,3,3-Tetraethoxy-1,3-dipropyldisiloxane
Comparison: 1,1,3,3-Tetraethoxy-1,3-dimethyldisiloxane is unique due to its specific ethoxy groups and dimethyl structure, which provide distinct reactivity and properties compared to other similar compounds. For instance, the presence of ethoxy groups makes it more susceptible to hydrolysis compared to methoxy-substituted analogs .
属性
IUPAC Name |
[diethoxy(methyl)silyl]oxy-diethoxy-methylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H26O5Si2/c1-7-11-16(5,12-8-2)15-17(6,13-9-3)14-10-4/h7-10H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPHLEQJKSDAYRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C)(OCC)O[Si](C)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H26O5Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40170897 | |
| Record name | 1,1,3,3-Tetraethoxy-1,3-dimethyldisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40170897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18001-60-0 | |
| Record name | 1,1,3,3-Tetraethoxy-1,3-dimethyldisiloxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18001-60-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,3,3-Tetraethoxy-1,3-dimethyldisiloxane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018001600 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1,3,3-Tetraethoxy-1,3-dimethyldisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40170897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,3,3-tetraethoxy-1,3-dimethyldisiloxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.090 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of TEDMDS influence the properties of the resulting silica membranes for hydrogen separation?
A1: The research highlights that TEDMDS-derived silica membranes exhibit a looser, more amorphous structure compared to membranes derived from the more commonly used precursor, tetraethyl orthosilicate (TEOS) []. This difference in structure is attributed to the presence of the Si-O-Si bond in TEDMDS, which influences the hydrolysis and condensation reactions during membrane formation. The looser structure contributes to higher hydrogen permeance, a crucial factor for efficient hydrogen separation.
Q2: What makes TEDMDS-derived silica membranes potentially advantageous for applications in humid environments?
A2: The study demonstrates that TEDMDS-derived silica films maintain consistent water contact angles even after prolonged exposure to humid conditions (60% RH, 40°C for 35 days) []. This suggests a hydrophobic property, likely attributed to the methyl groups present in TEDMDS. This inherent hydrophobicity could be beneficial for membrane stability and performance in applications where exposure to moisture is unavoidable.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


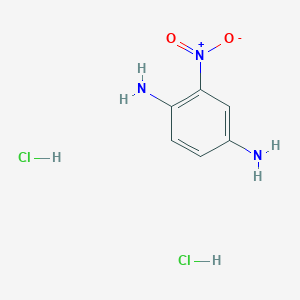

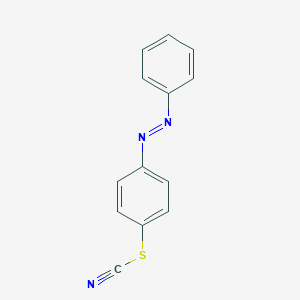

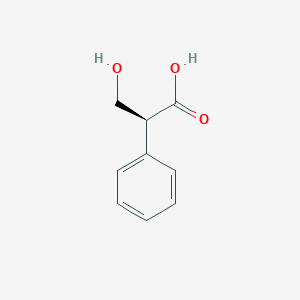
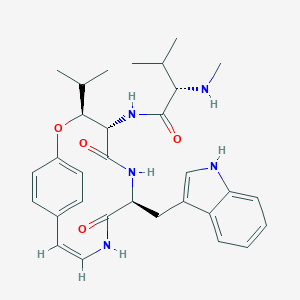
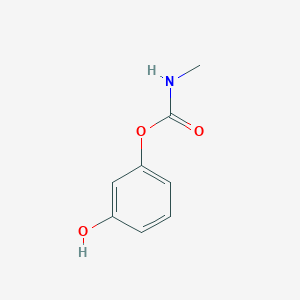
![Silane, trimethyl[[p-(trimethylsiloxy)benzyl]oxy]-](/img/structure/B99799.png)


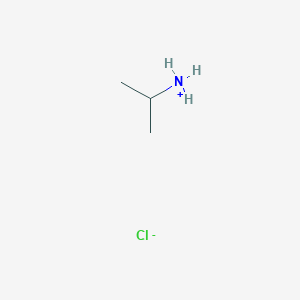
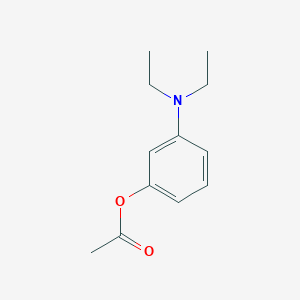
![2,5,8,11,22,25,28,31-Octaoxapentacyclo[30.8.0.012,21.014,19.034,39]tetraconta-1(40),12,14,16,18,20,32,34,36,38-decaene](/img/structure/B99804.png)
![2-[n-(2-Cyanoethyl)-4-(4-nitrophenyl)diazenylanilino]ethyln-phenylcarbamate](/img/structure/B99806.png)
